REACTION_CXSMILES
|
C(OC(=O)[NH:10][S:11]([N:14]1[CH2:18][CH2:17][CH:16]([OH:19])[CH2:15]1)(=[O:13])=[O:12])C1C=CC=CC=1>[C].[Pd].CO>[OH:19][CH:16]1[CH2:17][CH2:18][N:14]([S:11]([NH2:10])(=[O:13])=[O:12])[CH2:15]1 |f:1.2|
|
Name
|
Benzyl[(3-hydroxypyrrolidin-1-yl)sulfonyl]carbamate
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NS(=O)(=O)N1CC(CC1)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium carbon
|
Quantity
|
657 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Type
|
CUSTOM
|
Details
|
by stirring at a normal temperature/a normal pressure for about 3 hours under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was collected by filtration through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CN(CC1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |